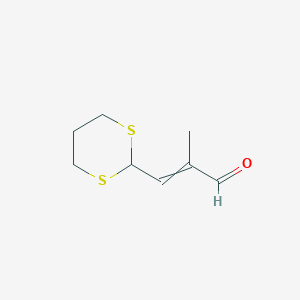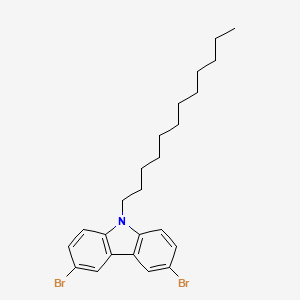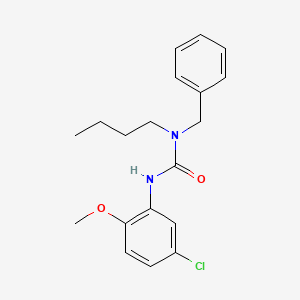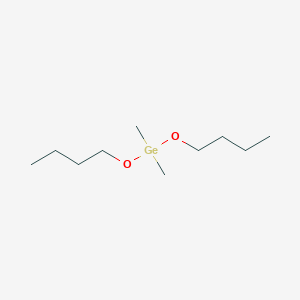
Dibutoxy(dimethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutoxy(dimethyl)germane is an organogermanium compound characterized by the presence of two butoxy groups and two methyl groups attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(dimethyl)germane typically involves the reaction of germanium tetrachloride with butanol and dimethylmagnesium. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+2BuOH+2Me2Mg→Ge(O-Bu)2(Me)2+2MgCl2
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Dibutoxy(dimethyl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and butanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
科学的研究の応用
Dibutoxy(dimethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of germanium-based materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of dibutoxy(dimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dibutoxy(dimethyl)silane: Similar structure but with silicon instead of germanium.
Dimethylgermane: Lacks the butoxy groups, making it less reactive in certain contexts.
Tetrabutoxygermane: Contains four butoxy groups, leading to different reactivity and applications.
Uniqueness
Dibutoxy(dimethyl)germane is unique due to the combination of butoxy and methyl groups attached to the germanium atom. This unique structure imparts specific chemical properties, such as reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
85233-05-2 |
|---|---|
分子式 |
C10H24GeO2 |
分子量 |
248.93 g/mol |
IUPAC名 |
dibutoxy(dimethyl)germane |
InChI |
InChI=1S/C10H24GeO2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 |
InChIキー |
FKALAVYZVWIQAP-UHFFFAOYSA-N |
正規SMILES |
CCCCO[Ge](C)(C)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

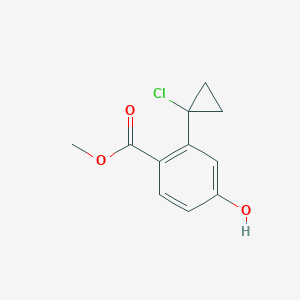
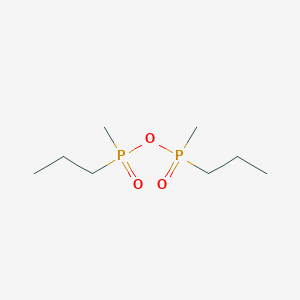
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
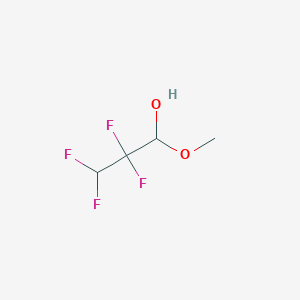
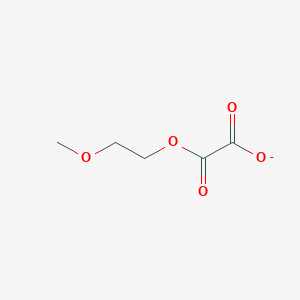
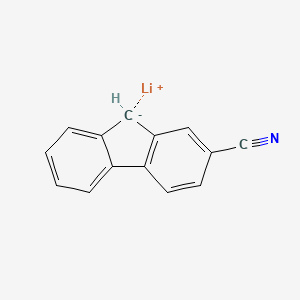

![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
